[5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine
Description
[5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine is a substituted phenylhydrazine derivative characterized by a cyclobutylmethyl group at the 2-position and a chlorine atom at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₅ClN₂ (estimated based on analogs), with a molecular weight of approximately 210.7 g/mol. The cyclobutylmethyl substituent introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkyl or electron-withdrawing substituents. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate for heterocyclic compounds, such as pyrazolines and hydrazones .
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
[5-chloro-2-(cyclobutylmethyl)phenyl]hydrazine |
InChI |
InChI=1S/C11H15ClN2/c12-10-5-4-9(11(7-10)14-13)6-8-2-1-3-8/h4-5,7-8,14H,1-3,6,13H2 |
InChI Key |
JAIIDEKXKWVJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=C(C=C(C=C2)Cl)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-2-(cyclobutylmethyl)phenyl]hydrazine typically involves the reaction of 5-chloro-2-(cyclobutylmethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of [5-chloro-2-(cyclobutylmethyl)phenyl]hydrazine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(cyclobutylmethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitroso compounds, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
[5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine has been investigated for its potential therapeutic applications:
- Anticancer Properties : Studies have shown that hydrazine derivatives can exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. The compound's ability to form covalent bonds with nucleophilic sites in proteins may contribute to its efficacy against cancer cells .
- Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics .
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding how variations in the structure of hydrazine derivatives affect their biological activity. For instance, modifications to the cyclobutylmethyl group have been explored to enhance potency and selectivity against specific biological targets .
Chemical Biology
The compound's unique functional groups enable it to interact with various biological molecules, which can be leveraged in chemical biology studies to explore enzyme mechanisms and cellular processes. The hydrazine moiety is particularly notable for its reactivity, which can be utilized in targeted drug delivery systems .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored several hydrazine derivatives, including this compound, for their anticancer properties. The results indicated that certain modifications to the hydrazine structure led to increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another investigation, a series of hydrazine compounds were synthesized and screened for antimicrobial activity against several bacterial strains. This compound demonstrated significant inhibition against some strains, comparable to established antibiotics like ciprofloxacin, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of [5-chloro-2-(cyclobutylmethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and cyclobutylmethyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The table below compares key structural and physicochemical features of [5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine with similar compounds:
Key Observations:
- Steric Effects : Cyclobutylmethyl provides intermediate steric bulk compared to cyclopropylmethyl (smaller) and cyclopentylsulfonyl (larger). This influences reaction kinetics, particularly in nucleophilic substitutions or cyclization reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase the acidity of the hydrazine NH protons, facilitating deprotonation in basic conditions. In contrast, electron-donating groups (e.g., methoxy in ) stabilize the hydrazine moiety through resonance .
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, whereas alkyl-substituted derivatives (e.g., cyclobutylmethyl) are more lipophilic, favoring organic-phase reactions .
Biological Activity
[5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine is a compound that belongs to the hydrazone class, which is known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
The chemical structure of this compound includes a hydrazone linkage, characterized by the presence of the functional group -NH-N=CH-. This configuration contributes to its biological activity, as hydrazones can interact with various biological targets due to their nucleophilic and electrophilic nature.
Antimicrobial Activity
Hydrazones, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against a range of bacteria and fungi. For instance, hydrazone derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Anticancer Properties
Research indicates that hydrazones possess anticancer activities. The compound has been evaluated for its effectiveness against various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Hydrazones are also recognized for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. The compound may serve as a lead for developing new anti-inflammatory drugs .
Anticonvulsant Activity
Some hydrazones have shown promise in treating epilepsy and related disorders. The anticonvulsant activity is attributed to their ability to modulate neurotransmitter systems in the brain, particularly through interactions with GABAergic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Nucleophilic Attack : The nitrogen atoms in the hydrazone structure can act as nucleophiles, allowing them to interact with electrophilic centers in biological macromolecules.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX and lipoxygenase.
- Modulation of Signaling Pathways : Hydrazones can influence various signaling pathways by acting on receptors or altering gene expression profiles.
Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing significant efficacy compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro assays revealed that the compound induced apoptosis in breast cancer cells via mitochondrial pathway activation. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS) and activation of caspases, indicating a potential mechanism for its anticancer effects .
Study 3: Anti-inflammatory Effects
A series of experiments assessed the anti-inflammatory potential of hydrazone derivatives in animal models. Results indicated a reduction in edema and pro-inflammatory cytokine levels following treatment with this compound .
Q & A
Q. What are the recommended safety protocols for handling [5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine in laboratory settings?
- Methodological Answer : Due to the structural similarity to phenylhydrazine derivatives, which exhibit toxicity (e.g., hemolytic anemia, carcinogenicity), strict safety measures are required:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 respirators during powder handling .
- Ventilation : Conduct all procedures in a fume hood to minimize inhalation risks .
- Hygiene : Prohibit eating/drinking in labs. Wash hands and arms thoroughly post-handling .
- Waste Management : Decontaminate work surfaces and dispose of contaminated materials as hazardous waste .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
- Methodological Answer : A standard approach involves:
- Reagent Mixing : Combine substituted phenyl ketones (e.g., 5-chloro-2-(cyclobutylmethyl)acetophenone) with hydrazine derivatives in polar aprotic solvents (e.g., DMF) under reflux (2–18 hours) .
- Purification : Cool the reaction mixture, dilute with water, and isolate the product via trituration with ethanol. Recrystallize using ethanol-acetic acid mixtures for higher purity (yields: 45–51%) .
- Example Protocol :
| Step | Conditions | Yield |
|---|---|---|
| Reflux | DMF, 2 hours | 45% |
| Recrystallization | Ethanol-acetic acid | 95% purity |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., cyclobutylmethyl protons at δ 2.5–3.5 ppm; aromatic protons for chloro-substitution) .
- IR Spectroscopy : Identify N–H stretches (3100–3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 253.08) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data arising from spectroscopic analyses of this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (e.g., RCSB Protein Data Bank tools for structural comparisons) .
- Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation of cyclobutylmethyl groups) by variable-temperature studies .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in complex spectra .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound samples?
- Methodological Answer :
- HILIC-HPLC : Employ hydrophilic interaction chromatography with polar-embedded columns (e.g., Zorbax SB-CN) for hydrazine derivatives. Optimize mobile phases (e.g., acetonitrile/ammonium formate buffer) to separate polar impurities .
- Electrochemical Sensors : Use Ag/Ag₂O₃/ZnO nanorod-modified electrodes for trace detection (limit: 5.0 μM–0.01 M) via current response proportional to hydrazine concentration .
- LC-MS/MS : Quantify impurities like unreacted ketones or oxidation byproducts with MRM transitions (e.g., m/z 253→153 for the parent ion) .
Q. What computational modeling approaches can predict the reactivity patterns of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Use Gaussian or MOE software to model transition states for cyclocondensation reactions (e.g., activation energies for hydrazone formation) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction kinetics using Amber or GROMACS .
- Docking Studies : Predict binding affinities for potential biological targets (e.g., enzymes inhibited by hydrazine derivatives) via AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
